Imidazo[1,2-b]pyridazine derivative 4
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Overview
Description
Imidazo[1,2-b]pyridazine derivative 4 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazopyridazine family, known for its diverse pharmacological activities, including kinase inhibition, which makes it a promising candidate for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine derivative 4 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde, followed by cyclization with an isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-b]pyridazine derivatives can be scaled up using continuous flow chemistry techniques. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-b]pyridazine N-oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine derivative 4 involves the inhibition of specific kinases, such as transforming growth factor-beta activated kinase 1 (TAK1). This kinase plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt these processes, leading to the suppression of disease progression .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivative 4 can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their antituberculosis activity.
Imidazo[4,5-b]pyridines: Used in the development of drugs for central nervous system disorders.
Imidazo[1,2-a]pyrazines: Investigated for their anticancer properties.
The uniqueness of this compound lies in its potent kinase inhibition activity, which makes it a promising candidate for targeted therapies in diseases such as multiple myeloma .
Properties
Molecular Formula |
C21H22F2N6O2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31) |
InChI Key |
JSJOUFCSIYXYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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